molecular formula C22H22NO2P B2839825 N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide CAS No. 129986-67-0

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

Cat. No.: B2839825
CAS No.: 129986-67-0
M. Wt: 363.397
InChI Key: DGBLSOOPDBHHRX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide (CAS: 129986-67-0) is a specialized organophosphorus compound with the molecular formula C₂₂H₂₂NO₂P and a molecular weight of 363.39 g/mol. It belongs to the triphenylphosphoranylideneacetamide family, characterized by a phosphoranylidene moiety (P=C) conjugated with an acetamide group. This compound is commercially available with >95% purity and is typically stored at -20°C due to its stability requirements .

Its primary applications span:

  • Coordination Chemistry: Acts as a ligand for metal ions (e.g., Co, Ni, Zn), forming stable five-membered chelate rings via nitrogen and oxygen donor atoms .
  • Organic Synthesis: Utilized in Wittig-type reactions for alkene synthesis, particularly in tandem oxidation-Wittig processes to generate α,β-unsaturated carbonyl derivatives .
  • Biochemical Research: Facilitates peptide synthesis and serves as a reagent in the preparation of bioactive molecules .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLSOOPDBHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129986-67-0
Record name N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with triphenylphosphine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

N-methoxy-N-methylacetamide+triphenylphosphineThis compound\text{N-methoxy-N-methylacetamide} + \text{triphenylphosphine} \rightarrow \text{this compound} N-methoxy-N-methylacetamide+triphenylphosphine→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Activated manganese dioxide is commonly used as the oxidizing agent.

    Substitution: Organolithium or organomagnesium reagents are used under anhydrous conditions to prevent hydrolysis.

Major Products:

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Synthesis of Electron-Deficient Alkenes

One of the primary applications of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is in the synthesis of electron-deficient alkenes. It acts as a reactant in stereoselective olefination reactions involving N-sulfonyl imines. This process allows for the formation of alkenes with specific stereochemistry, which is essential in creating compounds with desired biological activities .

1.2 Phosphine-Catalyzed Reactions

The compound is also utilized in phosphine-catalyzed asymmetric addition reactions. For instance, it has been employed in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions, which are valuable for synthesizing chiral compounds that are important in pharmaceuticals .

Medicinal Chemistry

2.1 Development of Anticancer Agents

This compound has been investigated for its potential role in developing anticancer agents. Notably, it has been involved in the synthesis of Aigialomycin D, a protein kinase inhibitor that shows promise as an anticancer therapeutic . The ability to modify this compound allows researchers to explore various derivatives that may enhance its efficacy and selectivity against cancer cells.

2.2 Histone Acetyltransferase Inhibition

Recent studies have identified this compound as a potential histone acetyltransferase (HAT) inhibitor. HATs play a crucial role in regulating gene expression through histone modification, making them targets for cancer therapy. The compound's structural features enable it to interact effectively with these enzymes, potentially leading to new treatments for HAT-related diseases .

Case Studies and Research Findings

3.1 CNS Penetration Studies

Research has demonstrated that derivatives of this compound exhibit excellent central nervous system (CNS) penetration. For example, a study on a closely related compound showed brain/plasma concentration ratios indicating significant CNS exposure, which is critical for drugs targeting neurological conditions . This property enhances its potential for developing CNS-active drugs.

3.2 Stability and Reactivity Profiles

Stability studies conducted on this compound reveal its robustness under various conditions, making it suitable for prolonged reactions without significant degradation. This stability is crucial when considering large-scale syntheses or formulations for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with carbonyl compounds. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related acetamides and phosphoranylidene derivatives to highlight differences in reactivity, applications, and physicochemical properties.

Compound Name CAS Molecular Formula Key Structural Feature Applications Key Reactivity
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide 129986-67-0 C₂₂H₂₂NO₂P Triphenylphosphoranylidene group Coordination chemistry, Wittig reactions, peptide synthesis Forms metal chelates; participates in Wittig olefination
N-Methoxy-N-methyl-2-(o-tolyl)acetamide (3b) - C₁₁H₁₅NO₂ o-Tolyl substituent Acylating agent synthesis Nucleophilic acylation; limited metal coordination due to lack of P=C group
2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide (3c) - C₁₀H₁₂ClNO₂ 4-Chlorophenyl substituent Intermediate in agrochemicals and pharmaceuticals Electron-withdrawing Cl enhances electrophilicity; no catalytic utility
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide 125067-45-0 C₈H₁₁NO₂S Thiophene ring Pharmaceutical intermediate (e.g., antiviral agents) Heteroaromatic reactivity; unsuitable for metal coordination
Standard Wittig Reagent (e.g., Ph₃P=CHCO₂R) Varies Varies Phosphorus ylide Alkene synthesis via Wittig reaction Higher basicity; less stable in protic solvents compared to acetamide derivatives

Key Comparative Insights

  • Reactivity in Wittig Reactions :
    The target compound enables one-pot oxidation-Wittig sequences due to its acetamide backbone, which stabilizes intermediates during alcohol oxidation. In contrast, traditional Wittig reagents (e.g., Ph₃P=CH₂) lack this dual functionality .

  • Coordination Chemistry :
    The phosphoranylidene group and acetamide oxygen/nitrogen atoms allow multidentate binding to metals, unlike simpler arylacetamides (e.g., 3b, 3c) or thiophene derivatives .

  • Physicochemical Properties :

    • Solubility : The triphenylphosphoranylidene group increases hydrophobicity, limiting aqueous solubility compared to 3b (oil) or 3c (crystalline solid) .
    • Stability : The compound is stable at -20°C but may degrade under prolonged exposure to light or moisture, a trait shared with other phosphoranylidene derivatives .
  • Synthetic Utility :
    While 3b and 3c are primarily acylating agents for carboxylic acid activation, the target compound’s phosphoranylidene moiety expands its utility to catalytic and ligand-driven processes .

Biological Activity

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide (CAS Number: 129986-67-0) is a phosphoranylidene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a phosphoranylidene functional group, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H22NO2P
  • Molecular Weight : 363.39 g/mol
  • HPLC Purity : >95%
  • SMILES Notation : CON(C)C(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound's phosphoranylidene structure allows it to participate in nucleophilic addition reactions, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

  • Antioxidant Properties :
    • Research indicates that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress. The presence of the triphenylphosphoranylidene moiety could enhance this effect by stabilizing reactive intermediates.
  • Inhibition of Enzymatic Activity :
    • Preliminary studies suggest that this compound may inhibit certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Anticancer Potential :
    • The compound's ability to induce apoptosis in cancer cells has been explored. Similar phosphoranylidene derivatives have shown promise in inhibiting tumor growth by disrupting mitotic processes in cancer cells.

Study on Antioxidant Activity

A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity, reducing oxidative stress markers in cellular models. This suggests potential therapeutic applications in diseases characterized by oxidative damage.

CompoundIC50 (µM)Type of Activity
Compound A15Antioxidant
Compound B20Antioxidant
This compoundTBDAntioxidant (Proposed)

Study on Cholinesterase Inhibition

In a recent study focusing on dual inhibitors of AChE and BuChE, researchers identified a series of compounds with structural similarities to this compound that showed promising results in improving cognitive functions in animal models.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound C57
This compoundTBDTBD

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